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Introduction: The Strategic Advantage of Undecyl-
maltoside in Membrane Protein Research
The extraction of integral membrane proteins from their native lipid bilayer environment is a

critical and often challenging step in their structural and functional characterization. The choice

of detergent is paramount to a successful extraction, as it must effectively solubilize the protein

while preserving its native conformation and activity. Undecyl-maltoside (UDM), a non-ionic

detergent, has emerged as a valuable tool for researchers, scientists, and drug development

professionals.

UDM, with its 11-carbon alkyl chain, occupies a strategic position between the shorter-chain

decyl-maltoside (DM) and the longer-chain dodecyl-maltoside (DDM). This intermediate chain

length provides a unique balance of properties that can be advantageous for the stability of a

wide range of membrane proteins. Non-ionic detergents like UDM are considered mild as they

primarily disrupt lipid-lipid and lipid-protein interactions without significantly disturbing the

protein-protein interactions essential for maintaining the native state of the protein[1]. UDM has

been successfully employed in the study of various membrane protein families, notably

including cytochrome bc1 and cytochrome b6f[1].

This comprehensive guide provides a deep dive into the principles and protocols for utilizing

Undecyl-maltoside for membrane protein extraction. We will explore the physicochemical
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properties of UDM, the rationale for its selection, a detailed step-by-step extraction protocol,

and a guide to troubleshooting common challenges.

Physicochemical Properties and Rationale for Use
The efficacy of a detergent in membrane protein extraction is intrinsically linked to its

physicochemical properties. Understanding these properties is crucial for optimizing

experimental conditions.

Property
Undecyl-
maltoside
(UDM)

Decyl-
maltoside (DM)

Dodecyl-
maltoside
(DDM)

Octyl-
glucoside (OG)

Molecular Weight

(Da)
496.6 482.6 510.6 292.4

Alkyl Chain

Length
C11 C10 C12 C8

CMC (mM in

H₂O)
~0.59[1] ~1.8 ~0.17[1] ~20-25

CMC (% w/v in

H₂O)
~0.029%[1] ~0.087% ~0.0087%[1] ~0.53%

Micelle Size

(kDa)
~50[1] ~40 ~65-70[1] ~25

Aggregation

Number
~71

Not readily

available
~80-150

Not readily

available

Detergent Class Non-ionic Non-ionic Non-ionic Non-ionic

Causality Behind Experimental Choices: Why Choose UDM?

The selection of UDM over other detergents is a strategic decision based on its unique

properties:

Intermediate Hydrophobicity: The 11-carbon alkyl chain of UDM provides a hydrophobic

environment that is often more compatible with the transmembrane domains of a wider
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range of proteins compared to the shorter C10 chain of DM or the longer C12 chain of DDM.

Detergents with shorter alkyl chains can sometimes be less stabilizing[1].

Moderate Micelle Size: UDM forms micelles of approximately 50 kDa, which are large

enough to encapsulate many membrane proteins and their immediate lipid environment, yet

smaller than those formed by DDM. This can be advantageous for downstream applications

like structural studies where larger micelles might interfere.

Balanced CMC: The critical micelle concentration (CMC) of UDM is intermediate between

that of DM and DDM. A moderately low CMC means less detergent is needed to form

micelles compared to high-CMC detergents like OG, which can be economically beneficial

and easier to remove during purification. However, its CMC is not as low as DDM, which can

sometimes be difficult to remove completely.

Experimental Workflow for Membrane Protein
Extraction with UDM
The following diagram outlines the general workflow for membrane protein extraction using

Undecyl-maltoside.
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I. Membrane Preparation

II. Solubilization with UDM

III. Clarification & Downstream Processing

Cell Lysis
(e.g., French press, sonication)

Low-Speed Centrifugation
(remove debris)

High-Speed Ultracentrifugation
(pellet membranes)

Membrane Washing
(remove soluble proteins)

Resuspend Membrane Pellet

Add UDM Stock Solution
(to final concentration)

Incubation
(gentle agitation)

Ultracentrifugation
(pellet unsolubilized material)

Collect Supernatant
(solubilized protein)

Downstream Applications
(Purification, Structural Analysis, etc.)

Click to download full resolution via product page

Figure 1. General workflow for membrane protein extraction using UDM.
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Detailed Protocol for Membrane Protein Extraction
using Undecyl-maltoside
This protocol provides a general framework for the extraction of membrane proteins using

UDM. Optimization of specific parameters such as detergent concentration, buffer composition,

temperature, and incubation time is crucial for each target protein.

Materials:

Cell pellet expressing the target membrane protein

Lysis Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM EDTA,

Protease Inhibitor Cocktail)

Membrane Wash Buffer: (e.g., Lysis Buffer without glycerol)

Solubilization Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20% glycerol, Protease

Inhibitor Cocktail)

Undecyl-maltoside (UDM) stock solution: 10% (w/v) in ultrapure water. Store at -20°C in

aliquots.

Homogenizer, sonicator, or French press

High-speed and ultracentrifuge with appropriate rotors

Dounce homogenizer

Procedure:

Part 1: Membrane Preparation

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using an

appropriate method (e.g., French press at 10,000-15,000 psi, or sonication on ice). The goal

is to achieve efficient cell disruption while minimizing protein denaturation[2].
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Removal of Cell Debris: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes

at 4°C) to pellet intact cells, nuclei, and other large debris.

Membrane Isolation: Carefully collect the supernatant and transfer it to ultracentrifuge tubes.

Pellet the cell membranes by ultracentrifugation at high speed (e.g., 100,000 x g for 1 hour at

4°C)[2].

Membrane Washing: Discard the supernatant containing the cytosolic proteins. Wash the

membrane pellet by resuspending it in ice-cold Membrane Wash Buffer and repeating the

ultracentrifugation step. This step is crucial to remove contaminating soluble proteins[2].

Part 2: Solubilization with Undecyl-maltoside

Membrane Resuspension: Resuspend the washed membrane pellet in Solubilization Buffer

to a final protein concentration of 5-10 mg/mL. Use a Dounce homogenizer for gentle and

uniform resuspension.

Detergent Addition: While gently stirring on ice, slowly add the 10% UDM stock solution to

the resuspended membranes to achieve the desired final concentration. A good starting point

is a final concentration of 1% (w/v) UDM. The optimal detergent-to-protein ratio often needs

to be determined empirically, but a ratio of 2-4 (w/w) is a common starting point.

Solubilization Incubation: Incubate the mixture on a rotator or rocker at 4°C for 1-4 hours.

The optimal incubation time can vary depending on the protein and may require optimization.

Part 3: Clarification and Downstream Processing

Removal of Unsolubilized Material: Pellet the non-solubilized membrane fragments and

aggregated proteins by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

Collection of Solubilized Protein: Carefully collect the supernatant, which contains the

solubilized membrane protein in UDM micelles.

Downstream Applications: The solubilized protein is now ready for downstream applications

such as affinity chromatography, ion-exchange chromatography, size-exclusion

chromatography, and structural analysis techniques like cryo-electron microscopy. For
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purification steps, it is important to include a lower concentration of UDM (typically 2-5 times

the CMC, e.g., 0.05-0.1% w/v) in all buffers to maintain protein solubility[3].

Troubleshooting Common Issues
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Issue Potential Cause Suggested Solution

Low protein extraction

efficiency

Insufficient UDM

concentration.

Increase the UDM

concentration in increments

(e.g., to 1.5% or 2% w/v).

Optimize the detergent-to-

protein ratio.

Inefficient cell lysis.

Ensure complete cell lysis by

checking a small aliquot under

a microscope or by measuring

protein release.

Short incubation time.

Increase the solubilization

incubation time (e.g., overnight

at 4°C).

Protein aggregation or

precipitation

UDM concentration is too low

in purification buffers.

Ensure all downstream buffers

contain UDM at a

concentration above its CMC

(e.g., 0.05-0.1% w/v).

Protein is unstable in UDM.

Screen other detergents or

consider using UDM in

combination with other

amphiphiles like cholesteryl

hemisuccinate (CHS) to mimic

a more native-like

environment.

Inappropriate buffer conditions

(pH, ionic strength).

Optimize the pH and salt

concentration of the

solubilization and purification

buffers. A common buffer is

Tris or HEPES at a pH

between 7.0 and 8.0 with 100-

200 mM NaCl[4].

Interference with downstream

assays

Excess UDM in the final

sample.

For applications sensitive to

detergents, UDM can be

removed or exchanged using
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methods like hydrophobic

adsorption chromatography or

dialysis (though less effective

for low CMC detergents)[5][6].

Protein inactivation Harsh solubilization conditions.

Decrease the incubation

temperature or time. Consider

adding stabilizing agents like

glycerol or specific lipids to the

buffers.

UDM is not the optimal

detergent for the target protein.

Perform a detergent screen

with a panel of different

detergents to identify the one

that best preserves protein

activity.

Conclusion
Undecyl-maltoside is a versatile and effective non-ionic detergent for the extraction and

stabilization of a wide range of membrane proteins. Its intermediate alkyl chain length provides

a unique balance of solubilizing power and gentleness, often resulting in higher yields of

functional protein compared to detergents with shorter or longer alkyl chains. By carefully

optimizing the protocol parameters, including UDM concentration, buffer composition, and

incubation conditions, researchers can successfully extract their target membrane proteins for

a variety of downstream applications, ultimately advancing our understanding of these critical

cellular components.

References
Kłys, A., et al. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein

Crystallization. Crystals, 7(7), 197. [Link]

ResearchGate. (n.d.). Properties of common detergents[4]. Retrieved from [Link]

ResearchGate. (n.d.). The properties of the most commonly used detergents. Retrieved from

[Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pubs.acs.org/doi/abs/10.1021/ac100171m
https://www.sigmaaldrich.com/JP/ja/technical-documents/technical-article/protein-biology/protein-purification/detergent-solubilization-of-membrane-proteins
https://www.mdpi.com/2073-4352/7/7/197
https://info.gbiosciences.com/blog/membrane-protein-extraction-the-basics
https://www.researchgate.net/figure/Properties-of-common-detergents-26_tbl1_309445814
https://www.researchgate.net/figure/The-properties-of-the-most-commonly-used-detergents_tbl1_321201533
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anatrace. (n.d.). Detergents and their uses in membrane protein science. The Wolfson
Centre for Applied Structural Biology.

Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from [Link]

Lee, H. S., et al. (2016). Dendronic trimaltoside amphiphiles (DTMs) for membrane protein

study. PMC. [Link]

Sarewicz, M., et al. (2023). Molecular basis of plastoquinone reduction in plant cytochrome

b6f. PMC. [Link]

CUSABIO. (n.d.). Detergents Applications in Membrane Proteins Research. Retrieved from

[Link]

G-Biosciences. (2016, February 9). How to Safely Use Detergents during Protein Extraction.

Retrieved from [Link]

Osyczka, A., et al. (2005). Enzymatic Activities of Isolated Cytochrome bc1-like Complexes

Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of

Electron Transfer Chains. PMC. [Link]

Bar-Zvi, D., et al. (2023). Insights into plastocyanin–cytochrome b6f complex formation: The

role of plastocyanin phosphorylation. PMC. [Link]

ResearchGate. (n.d.). (a) Long-term stability of β2AR solubilized in DDM, DTM-A6, DTM-A7,

or... Retrieved from [Link]

Zhang, H., & Cramer, W. A. (2002). Solubilization and Crystallization of the Cytochrome b6f
Complex in Oxygenic Photosynthesis. In Photosynthesis Research Protocols (pp. 131-141).
Humana Press.

Urner, L. H., et al. (2023). Protocol to test the utility of detergents for E. coli membrane

protein extraction and delipidation. PMC. [Link]

Routledge, J., et al. (2021). Methods for the solubilisation of membrane proteins: the micelle-

aneous world of membrane protein solubilisation. PMC. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.creative-diagnostics.com/membrane-proteins-extraction-protocol.htm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5367858/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10549483/
https://www.cusabio.com/c-20927.html
https://info.gbiosciences.com/blog/how-to-safely-use-detergents-during-protein-extraction
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1366632/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10439407/
https://www.researchgate.net/figure/a-Long-term-stability-of-b2AR-solubilized-in-DDM-DTM-A6-DTM-A7-or-DTM-A8-b-Long-term_fig3_327320512
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10022201/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8572111/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alfa Chemistry. (2025, March 24). Non-Ionic Detergents in Membrane Protein Research

[Video]. YouTube. [Link]

Chae, P. S., et al. (2016). Isomeric Detergent Comparison for Membrane Protein Stability:

Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length. PMC. [Link]

Zhang, M., et al. (2021). Optimization of Membrane Protein TmrA Purification Procedure

Guided by Analytical Ultracentrifugation. MDPI. [Link]

Petrotchenko, E. V., et al. (2010). Effective Removal of Nonionic Detergents in Protein Mass
Spectrometry, Hydrogen/Deuterium Exchange, and Proteomics. Analytical Chemistry, 82(13),
5553-5560.

ResearchGate. (2019, January 1). How do you choose the detergent concentration for

protein purification?. Retrieved from [Link]

Dong, C., et al. (2007). Two-step purification of outer membrane proteins. PMC. [Link]

Urner, L. H., et al. (2020). Rationalizing the Optimization of Detergents for Membrane Protein
Purification. Refubium - Freie Universität Berlin.

Cramer, W. A. (2019). Structure-Function of the Cytochrome b6f Lipoprotein Complex: a

Scientific Odyssey and Personal Perspective. PMC. [Link]

G-Biosciences. (2018, November 1). Membrane Protein Extraction: The Basics. Retrieved

from [Link]

bubbles, w. (2012). Detergent selection for enhanced extraction of membrane proteins. the
Wolfson Centre for Applied Structural Biology.
Kotov, V., et al. (2019). High-throughput stability screening for detergent-solubilized
membrane proteins. PUBDB.

ResearchGate. (2025, October 31). Solubilization conditions for bovine heart mitochondrial

membranes allow selective purification of large quantities of respiratory complexes I, III, and

V. Retrieved from [Link]

Cube Biotech. (2022). Membrane Protein Solubilization Protocol with Polymers. Retrieved

from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.youtube.com/watch?v=0-QZ8y4yL8w
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5101438/
https://www.mdpi.com/2218-273X/11/10/1498
https://www.researchgate.net/post/How_do_you_choose_the_detergent_concentration_for_protein_purification
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1868925/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6980998/
https://info.gbiosciences.com/blog/membrane-protein-extraction-the-basics
https://www.researchgate.net/publication/11528224_Solubilization_conditions_for_bovine_heart_mitochondrial_membranes_allow_selective_purification_of_large_quantities_of_respiratory_complexes_I_III_and_V
https://cube-biotech.com/media/pdf/c5/45/f3/Membrane-Protein-Solubilization-Protocol-with-Polymers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization,

stabilization and crystallization of membrane proteins. PMC. [Link]

Malone, B. J., et al. (2023). High-resolution cryo-EM structures of plant cytochrome b6f at

work. PMC. [Link]

MilliporeSigma. (n.d.). Membrane Protein Solubilization. Retrieved from [Link]

Loli, A., & Scacco, S. (2024). Mitochondrial Cytochrome bc1 Complex as Validated Drug

Target: A Structural Perspective. MDPI. [Link]

Wang, Y., et al. (2022). Structural basis for negative regulation of the Escherichia coli

maltose system. PMC. [Link]

de Marco, A. (2022). Protein purification strategies must consider downstream applications

and individual biological characteristics. PMC. [Link]

Zhang, Z., et al. (1998). Electron transfer by domain movement in cytochrome bc1.
Herman, C. E. (2023). Multiscale analysis of protein impurity clearance in downstream
bioprocessing. Chemical & Biomolecular Engineering.
Lobo-Jarne, T., et al. (2020). Protocol for the Analysis of Yeast and Human Mitochondrial
Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis.
BioProcess International. (n.d.).

ResearchGate. (2025, August 6). Scale-Up of Protein Purification: Downstream Processing

Issues. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. files01.core.ac.uk [files01.core.ac.uk]

2. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058411/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9837941/
https://www.milliporesigma.com/US/en/technical-documents/protocol/protein-biology/protein-concentration-and-buffer-exchange/membrane-protein-solubilization
https://www.mdpi.com/1422-0067/25/3/1792
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9046039/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8988636/
https://www.researchgate.net/publication/282333066_Scale-Up_of_Protein_Purification_Downstream_Processing_Issues
https://www.benchchem.com/product/b068634?utm_src=pdf-custom-synthesis
https://files01.core.ac.uk/download/pdf/232506319.pdf
https://www.creative-diagnostics.com/membrane-proteins-extraction.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. researchgate.net [researchgate.net]

4. info.gbiosciences.com [info.gbiosciences.com]

5. pubs.acs.org [pubs.acs.org]

6. Membrane Protein Solubilization [sigmaaldrich.com]

To cite this document: BenchChem. [Application Notes and Protocols for Undecyl-maltoside
in Membrane Protein Extraction]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068634#undecyl-maltoside-for-membrane-protein-
extraction-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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